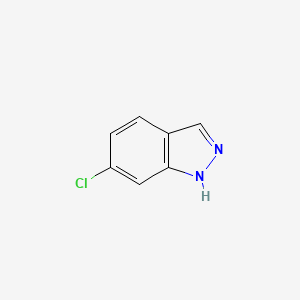

6-Chloro-1H-indazole

Description

Significance of the Indazole Heterocyclic System in Chemical Sciences

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govpnrjournal.com This versatility has led to the development of numerous indazole-containing compounds with a wide array of pharmacological activities. nih.gov Derivatives of indazole have been extensively investigated and developed as therapeutic agents, demonstrating activities such as anti-inflammatory, anticancer, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. nih.govnih.gov The ability to functionalize the indazole core at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. researchgate.net This has resulted in the successful development of several clinically approved drugs and many more entering clinical trials. nih.gov Beyond pharmaceuticals, indazole derivatives are also finding applications in materials science and agrochemicals. chemimpex.comsmolecule.com

The indazole ring system is a 10-π electron aromatic system, and its reactivity is influenced by the presence of the two nitrogen atoms in the pyrazole (B372694) ring. researchgate.net This unique electronic nature, combined with the ability to form various non-covalent interactions, contributes to its prominence as a key building block in the design of novel bioactive compounds. taylorandfrancis.com

Contextualization of 6-Chloro-1H-Indazole within the Indazole Family

Within the broad family of indazole derivatives, this compound serves as a crucial building block. chemimpex.com The presence of the chlorine atom at the 6-position significantly influences the molecule's reactivity, providing a site for further chemical modifications through various cross-coupling and substitution reactions. This halogen "handle" allows chemists to introduce a wide range of other functional groups, thereby creating a diverse library of novel compounds for biological screening.

The chloro-substitution also impacts the electronic properties of the indazole ring, which can in turn affect its binding affinity to biological targets. This makes this compound and its subsequent derivatives valuable tools for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to understand its effect on biological activity.

Research Landscape and Opportunities for this compound

The research landscape for this compound is primarily focused on its application as an intermediate in the synthesis of pharmacologically active molecules. chemimpex.com It is a key starting material for the creation of potent inhibitors of various enzymes and receptors implicated in diseases like cancer and inflammatory disorders. chemimpex.comnih.gov For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of protein kinase B (Akt), a crucial enzyme in cancer cell survival pathways. nih.gov

Furthermore, the unique structural and electronic properties of this compound make it a candidate for investigation in other areas, such as materials science and agrochemical research. chemimpex.comsmolecule.com Opportunities for future research include the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Exploring its potential in creating novel materials with enhanced properties, such as thermal stability, is another promising avenue. chemimpex.com Additionally, further investigation into its biological activities and those of its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and some of its derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 698-25-9 | chemimpex.com |

| Molecular Formula | C₇H₅ClN₂ | chemimpex.com |

| Molecular Weight | 152.58 g/mol | chemimpex.com |

| Appearance | Light brown crystalline powder | chemimpex.com |

| Melting Point | 180-185 °C | chemimpex.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ = 12.40 (s, 1H, NH), 9.01 (s, 1H, CH), 8.07 (s, 1H, Ar-H), 7.36 (d, 1H, Ar-H), 7.34 (d, 1H, Ar-H) | researchgate.net |

| GCMS | 153.1 (M+1) | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZQHUVRBPILAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329119 | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-25-9 | |

| Record name | 698-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 1h Indazole and Its Chemical Derivatives

Established Synthetic Routes to the Indazole Scaffold

The construction of the indazole core is primarily achieved through cyclization reactions that form the pyrazole (B372694) ring fused to a benzene (B151609) ring. vulcanchem.com These methods often involve the formation of a crucial nitrogen-nitrogen bond and a carbon-nitrogen bond.

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization strategies have been developed for the synthesis of indazoles. These methods often utilize readily available starting materials and proceed through key intermediates.

One common approach involves the diazotization of o-toluidine (B26562) derivatives followed by an intramolecular ring closure. For instance, the diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid leads to the formation of 1H-indazole. chemicalbook.com This protocol has been extended to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

Another established method is the Cadogan reaction , a reductive cyclization of nitroaromatic compounds. nih.govresearchgate.net This reaction is typically performed at high temperatures using trialkyl phosphites or phosphines. nih.gov

The reaction of 2-fluorobenzaldehydes or ketones with hydrazine (B178648) derivatives also provides a route to indazoles. chemicalbook.com For example, heating 2-fluorobenzaldehyde (B47322) with O-methyl hydroxylamine (B1172632) hydrochloride and potassium carbonate, followed by cyclization with hydrazine, yields 1H-indazole. chemicalbook.com Similarly, 2-fluorobenzonitrile (B118710) reacts with hydrazine hydrate (B1144303) to form 3-aminoindazole. chemicalbook.com

Hydrazones derived from o-haloaryl carbonyl compounds are versatile precursors for indazole synthesis. organic-chemistry.org The intramolecular cyclization of these hydrazones can be promoted by various catalysts.

A summary of common cyclization reactions for indazole synthesis is presented in the table below.

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| o-Toluidine | NaNO2, Acetic Acid | 1H-Indazole | chemicalbook.com |

| o-Alkynylaniline | Diazotization-cyclization | 3-Substituted 1H-indazole | chemicalbook.com |

| Nitroaromatic compound | Trialkyl phosphite/phosphine | 2H-Indazole | nih.govresearchgate.net |

| 2-Fluorobenzaldehyde | O-Methyl hydroxylamine HCl, K2CO3, then Hydrazine | 1H-Indazole | chemicalbook.com |

| 2-Fluorobenzonitrile | Hydrazine hydrate | 3-Aminoindazole | chemicalbook.com |

| o-Haloaryl hydrazone | Catalyst | Indazole | organic-chemistry.org |

Catalyst-Mediated Approaches in Indazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both acid-base and transition-metal catalysis have been extensively employed in the synthesis of indazoles. benthamdirect.comingentaconnect.com

Acid-base catalysis is utilized in several indazole syntheses. For example, the cyclocondensation of hydrazine derivatives with appropriately substituted carbonyl precursors can be carried out under acidic conditions. vulcanchem.com Base-mediated cyclizations are also common, such as the transformation of 3-amino-3-(2-nitroaryl)propanoic acids into 1H-indazoles in the presence of sodium hydroxide. diva-portal.org The choice of base can also influence the regioselectivity of the reaction, as seen in the synthesis of N-aryl-1H-indazoles using 2-aminopyridine (B139424) as a base. organic-chemistry.org

Transition-metal catalysis has revolutionized indazole synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. benthamdirect.comresearchgate.net Palladium, copper, and rhodium are among the most commonly used metals. mdpi.comnih.gov

Palladium-catalyzed C-H amination has emerged as a powerful tool for constructing the indazole nucleus. jst.go.jpnih.gov This method involves the intramolecular cyclization of substrates like benzophenone (B1666685) tosylhydrazones. jst.go.jpnih.gov The use of a palladium catalyst, often in conjunction with a co-catalyst or oxidant like copper(II) acetate, facilitates the C-H activation and subsequent C-N bond formation. jst.go.jpnih.gov For instance, a catalytic system of Pd(OAc)2/Cu(OAc)2 has been shown to be effective for this transformation. jst.go.jp

Other palladium-catalyzed reactions for indazole synthesis include the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones and the cyclization of arylhydrazones of 2-bromoaldehydes. nih.govresearchgate.net

Copper-catalyzed reactions are also widely employed. These include the coupling of 2-halobenzonitriles with hydrazine derivatives to yield 3-aminoindazoles and the cyclization of 2-formylphenylboronic acids with diazodicarboxylates. organic-chemistry.orgrsc.org Copper(I) oxide nanoparticles have been used as a catalyst in a one-pot, three-component reaction to synthesize 2H-indazoles. organic-chemistry.org

Rhodium-catalyzed reactions , often in combination with other metals like copper, have been developed for the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular annulation. nih.gov

The table below summarizes some key transition-metal catalyzed reactions for indazole synthesis.

| Catalyst System | Substrates | Product Type | Reference(s) |

| Pd(OAc)2/Cu(OAc)2 | Benzophenone tosylhydrazones | Indazoles | jst.go.jp |

| Palladium/Ligand | 2-Halobenzophenone tosylhydrazones | Indazoles | nih.gov |

| Palladium/Ligand | Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | researchgate.net |

| Copper | 2-Halobenzonitriles and hydrazine derivatives | 3-Aminoindazoles | organic-chemistry.org |

| Copper(II) acetate | 2-Formylphenylboronic acids and diazodicarboxylates | 1N-Alkoxycarbonyl indazoles | rsc.org |

| Rhodium/Copper | Imidates and nitrosobenzenes | 1H-Indazoles | nih.gov |

Acid-Base Catalysis

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indazoles. nih.govroyalsocietypublishing.org

One key aspect is the use of greener solvents . For example, polyethylene (B3416737) glycol (PEG 300) has been used as a green solvent for the copper(I)-catalyzed synthesis of 2H-indazoles. organic-chemistry.org The use of supported catalysts, such as copper oxide nanoparticles on activated carbon, also aligns with green chemistry principles by facilitating catalyst recovery and reuse. acs.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.comajrconline.org This method has been successfully applied to the synthesis of tetrahydroindazole (B12648868) derivatives and 1-H-indazole derivatives. mdpi.comajrconline.org

Furthermore, the development of one-pot reactions and multi-component reactions contributes to the greenness of a synthesis by reducing the number of steps and minimizing waste. organic-chemistry.org The visible light-mediated heterodifunctionalization of alkynylazobenzenes to form 2H-indazoles is an example of a catalyst- and additive-free approach that aligns with green chemistry principles. acs.org

Electrochemical Synthesis of Indazoles

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. rsc.org In the context of indazole synthesis, electrochemistry has been employed for selective transformations.

One notable application is the electrochemical synthesis of 1H-indazoles via an intramolecular N(sp²)–H/N(sp³)–H coupling reaction. This transition-metal-free method uses ammonia (B1221849) as the nitrogen source and provides access to a range of substituted 1H-indazoles. rsc.org

Electrochemical methods have also been used for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion. organic-chemistry.org Additionally, the electrochemical synthesis of 1H-indazole N-oxides has been reported, with the outcome of the reaction being dependent on the cathode material used. researchgate.netnih.gov

Specific Synthesis of 6-Chloro-1H-Indazole Precursors and the Core Compound

The construction of the this compound scaffold involves carefully orchestrated steps to introduce the chlorine substituent at the desired position and subsequently form the bicyclic indazole ring system.

Introduction of Chlorine at the 6-Position

The chlorination of the indazole precursor is a critical step that can be achieved through various methods. One common strategy involves the electrophilic chlorination of an appropriate aniline (B41778) derivative. For instance, the process can start from a substituted o-toluidine, which is first acetylated to form a 2-methylacetanilide. This intermediate is then chlorinated. google.com The introduction of chlorine at this stage directs the subsequent cyclization to yield the 6-chloroindazole.

Another approach involves the direct chlorination of the indazole ring itself, although this can sometimes lead to a mixture of isomers. chemicalbook.com The use of specific chlorinating agents and controlled reaction conditions is essential to achieve regioselectivity. For example, N-chlorosuccinimide (NCS) can be used for the electrophilic chlorination of the indazole core. The reaction conditions, such as the solvent and temperature, play a significant role in directing the chlorination to the 6-position. Computational studies have suggested that existing side chains can influence the regioselectivity of electrophilic substitution by deactivating other positions on the ring. vulcanchem.com

Formation of the Indazole Ring with Chloro-Substituted Intermediates

Once the chloro-substituted precursor is obtained, the next step is the formation of the indazole ring. A widely used method is the diazotization of a chloro-substituted o-toluidine followed by intramolecular cyclization. google.comprimescholars.com This process typically involves treating the aniline with a nitrite source, such as sodium nitrite, in an acidic medium to form a diazonium salt, which then cyclizes to form the indazole ring. google.com

Alternative methods for forming the indazole ring from chloro-substituted intermediates include:

Cyclization of o-haloaryl N-sulfonylhydrazones: This method utilizes a copper-catalyzed cyclization to form the indazole ring. mdpi.com

Reductive cyclization of nitro compounds: Starting from a 2-nitro-chlorotoluene, the nitro group can be reduced to an amine, which then undergoes cyclization. iodobenzene.ltd

From 2-haloacetophenones: A one-pot synthesis has been developed from 2-haloacetophenones through copper-catalyzed amination with methyl hydrazine followed by intramolecular dehydration-cyclization. chemicalbook.com

The choice of synthetic route often depends on the availability of starting materials, desired yield, and the need for specific substitution patterns on the final molecule.

Advanced Derivatization Strategies of this compound

The this compound core is a versatile scaffold for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potentially valuable biological activities.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the indazole ring are nucleophilic and can readily undergo alkylation and acylation reactions. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The regioselectivity of these reactions is influenced by steric effects from substituents at the C3 and C7 positions. thieme-connect.de For instance, the ratio of 1- to 2-alkylation can be significantly altered by the presence of bulky groups. thieme-connect.de

Several strategies have been developed to achieve regioselective N-alkylation:

Use of specific bases and solvents: The choice of base and solvent system can favor the formation of one isomer over the other. For example, using sodium hydride in THF has been shown to provide high N1-selectivity for electron-deficient indazoles. nih.govresearchgate.net

Directing groups: The introduction of a directing group on the indazole ring can guide the alkylating agent to a specific nitrogen atom. nih.gov

One-pot synthesis: A citric acid-mediated, one-pot reaction has been developed for the regioselective synthesis of N-alkylated indazoles from 2-methylanilines. primescholars.com

N-acylation, the introduction of an acyl group, is another important modification. For example, 1-Acetyl-6-chloro-1H-indazole can be synthesized, providing a handle for further functionalization or to modulate the electronic properties of the indazole ring. scbt.com

Regioselective Functionalization of the Indazole Nucleus

Beyond N-functionalization, the carbon atoms of the indazole ring can also be selectively modified.

The chlorine atom at the 6-position of the indazole ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a key feature in the derivatization of this compound. The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate new derivatives. smolecule.comsmolecule.com This type of reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of various chloro-substituted indazole inhibitors has been accomplished, where the chloro group is later used as a point of diversification. nih.gov

The electronic properties of the indazole ring, influenced by other substituents, can affect the reactivity of the C6-chloro group towards nucleophiles. For example, the presence of electron-withdrawing groups can enhance the electrophilicity of the carbon atom, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for the functionalization of the indazole ring system. The position of substitution on the this compound core is influenced by the existing chloro substituent and the reaction conditions.

The chlorine atom at the 6-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and primarily directs incoming electrophiles to the meta positions (positions 5 and 7). vulcanchem.com However, the reactivity is also influenced by the pyrazole part of the molecule.

Common electrophilic substitution reactions for indazoles include halogenation, nitration, and sulfonation. ambeed.com For instance, the chlorination of 6-nitro-1H-indazole yields 3-chloro-6-nitro-1H-indazole, demonstrating that substitution can also occur on the pyrazole ring. thieme-connect.de The presence of a nitro group, which is strongly deactivating, directs the incoming chloro group to the C3 position. thieme-connect.de Similarly, direct chlorination of 1H-indazole with N-chlorosuccinimide (NCS) can lead to the formation of 3,6-dichloro-1H-indazole.

Nitration of this compound is another important EAS reaction. The reaction of this compound with nitrating agents can lead to the introduction of a nitro group, typically at the 5- or 7-position of the benzene ring or the 3-position of the pyrazole ring, depending on the specific reagents and conditions used. smolecule.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Indazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 1H-Indazole | N-Chlorosuccinimide (NCS) | 3,6-Dichloro-1H-indazole | |

| 6-Nitro-1H-indazole | Cl₂ | 3-Chloro-6-nitro-1H-indazole | thieme-connect.de |

| 1H-Indazole | Br₂ | 3-Bromo-1H-indazole, 3,5-Dibromo-1H-indazole, 5-Bromo-1H-indazole | thieme-connect.de |

Metalation and Subsequent Reactions

Metalation of the indazole ring, followed by reaction with an electrophile, provides a powerful and regioselective method for the introduction of a wide range of functional groups. This process typically involves the deprotonation of a C-H bond using a strong base to form an organometallic intermediate. ambeed.com

The most acidic proton in 1H-indazole is on the nitrogen atom. However, by using a suitable protecting group on the nitrogen and a strong base, deprotonation can be achieved at specific carbon positions. The C3 position is a common site for metalation due to the acidity of the C3-H bond. rsc.orgchim.it

Once the indazole is metalated, the resulting organometallic species can react with various electrophiles. For example, reaction with an alkyl halide would lead to alkylation, while reaction with a ketone or aldehyde would result in the formation of a secondary or tertiary alcohol, respectively.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also facilitated by initial metalation or by using halogenated indazoles. For instance, 3,6-dichloro-1H-indazole can undergo regioselective C4-H activation and subsequent arylation in the presence of a palladium catalyst. The 6-chloro position can also participate in Suzuki coupling with arylboronic acids.

Table 2: Examples of Metalation and Subsequent Reactions on Indazole Derivatives

| Indazole Derivative | Reagent(s) | Product Type | Reference |

| 3,6-Dichloro-1H-indazole | Aryl Halide, Pd(OAc)₂ | 3,6-Dichloro-4-aryl-1H-indazole | |

| 3,6-Dichloro-1H-indazole | Arylboronic Acid, Pd(PPh₃)₄ | 6-Aryl-3-chloro-1H-indazole |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems. In the context of this compound chemistry, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are particularly noteworthy. ambeed.comnih.gov These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring.

Derivatives of this compound can be designed to act as either the 1,3-dipole or the dipolarophile. For example, nitrile imines derived from indazoles can participate in cycloaddition reactions. smolecule.com

A significant application of this methodology is the synthesis of novel heterocyclic systems by reacting a dipolarophile with a 1,3-dipole generated from a this compound precursor. For instance, the synthesis of new heterocyclic systems from 3-chloro-6-nitro-1H-indazole has been achieved through cycloaddition reactions under thermal and catalytic conditions, such as with copper(I) iodide (CuI). nih.govtaylorandfrancis.com These reactions have been shown to be periselective and regioselective depending on the dipole used. nih.govtaylorandfrancis.com

Table 3: Examples of Cycloaddition Reactions in Indazole Chemistry

| Indazole Derivative | Dipole/Dipolarophile | Catalyst | Product Type | Reference |

| 3-Chloro-6-nitro-1H-indazole derivative | Azides | CuI | Triazole-fused indazoles | nih.govtaylorandfrancis.com |

| 3,6-Dichloro-1H-indazole | Benzyl azide | CuI | Triazole-fused indazoles |

Multi-Component Reactions in this compound Chemistry

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. researchgate.netdntb.gov.ua MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. dntb.gov.ua

In the synthesis of derivatives of this compound, MCRs offer a convergent approach to complex molecules. For example, a two-step synthesis of 1-arylindazole-3-carboxamides has been reported, which starts with a multi-component reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid. unina.it This is followed by a chemoselective intramolecular cyclization. unina.it While this example does not directly start with this compound, it demonstrates the potential of MCRs to construct the core indazole structure which can then be chlorinated or can start from a chlorinated precursor.

Another example involves the regioselective three-component reaction of aromatic aldehydes, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone (B1674593) to synthesize pyrazole-fused benzo[h]acridine derivatives. clockss.org This highlights how indazole derivatives can be key building blocks in MCRs to create complex fused heterocyclic systems.

The development of novel MCRs involving this compound or its precursors is an active area of research, driven by the demand for efficient synthetic routes to new bioactive compounds and functional materials.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of 6-Chloro-1H-indazole, enabling the precise assignment of proton and carbon signals. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons. For instance, in a related compound, 4-Bromo-6-chloro-1H-indazole, the proton at position 3 (H-3) appears as a singlet at approximately 8.15 ppm, while the protons at positions 5 and 7 (H-5 and H-7) present as doublets. The specific chemical shifts and coupling constants are influenced by the solvent and the presence of other substituents on the indazole ring.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

|---|---|---|---|---|---|

| Isopropyl this compound-1-carboxylate | H-3 | 8.25 | s | - | Chloroform-d |

| H-5 | 7.64 | d | 8.5 | Chloroform-d | |

| H-7 | 8.13 | s | - | Chloroform-d | |

| CH(CH₃)₂ | 5.36 | hept | 6.3 | Chloroform-d | |

| CH(CH ₃)₂ | 1.51 | d | 6.3 | Chloroform-d | |

| 6-Amino-3-chloro-1H-indazole | - | - | - | - | - |

Note: Data extracted from a study on the synthesis of indazoles. rsc.orgchemicalbook.com The table is interactive and can be sorted by clicking on the column headers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For example, in Isopropyl this compound-1-carboxylate, the carbon atoms of the indazole ring resonate at distinct chemical shifts, allowing for their unambiguous assignment. rsc.org

Table 2: ¹³C NMR Spectral Data for Isopropyl this compound-1-carboxylate

| Carbon Atom | Chemical Shift (δ) ppm | Solvent |

|---|---|---|

| C3 | 135.7 | Chloroform-d |

| C3a | 124.5 | Chloroform-d |

| C4 | 122.0 | Chloroform-d |

| C5 | 125.0 | Chloroform-d |

| C6 | 139.7 | Chloroform-d |

| C7 | 114.8 | Chloroform-d |

| C7a | 140.4 | Chloroform-d |

| C=O | 150.1 | Chloroform-d |

| C H(CH₃)₂ | 73.0 | Chloroform-d |

| CH(C H₃)₂ | 22.0 | Chloroform-d |

Note: Data extracted from a study on the synthesis of indazoles. rsc.org The table is interactive.

Advanced 2D NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, especially in complex derivatives, a suite of 2D NMR experiments is employed. emerypharma.comipb.pt

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in distinguishing between CH, CH₂, and CH₃ groups. emerypharma.com

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing one-bond C-H connectivity. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is crucial for mapping out the complete molecular structure and assigning quaternary carbons. emerypharma.comipb.pt

Diagnostic Spectral Features for N-1 versus N-2 Substitution Isomers

Alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted isomers. NMR spectroscopy is a powerful tool to differentiate between these regioisomers. nih.gov The chemical shifts of the protons and carbons, particularly those in proximity to the nitrogen atoms (H-3, C-3, H-7, and C-7a), are significantly different for the N-1 and N-2 isomers. thieme-connect.debeilstein-journals.org For instance, the chemical shift of the C3 atom is particularly diagnostic, typically resonating at δ 132–133 for 1H-isomers and δ 123–124 for 2H-isomers. thieme-connect.de These distinct spectral fingerprints allow for the unambiguous assignment of the substitution pattern. nih.govmagritek.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov

High-Resolution Mass Spectrometry (HR-MS/HREI-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. researchgate.netscielo.br This is particularly useful for confirming the presence of the chlorine atom through its characteristic isotopic pattern. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. uni-saarland.de For example, in the HRMS analysis of Isopropyl this compound-1-carboxylate, the calculated mass for the sodium adduct [M+Na]⁺ was found to be 261.0407, which closely matched the experimentally observed value of 261.0410. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on various derivatives of this compound have provided detailed insights into the molecular structure and the interactions that govern its crystal packing.

Single crystal X-ray diffraction analysis has been successfully performed on several derivatives of 6-chloro-indazole. These studies yield precise crystal data, including unit cell dimensions, space group, and other refinement details. For instance, the structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was established through this method, revealing two independent molecules in the asymmetric unit. researchgate.net Similarly, detailed crystallographic data has been reported for compounds like N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.goviucr.org and 3-Chloro-1-ethyl-6-nitro-1H-indazole. iucr.orgresearchgate.net

The table below summarizes key crystallographic data from studies on several 6-chloro-indazole derivatives.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole researchgate.net | C₁₀H₈ClN₃O₂ | Monoclinic | P2₁/c | a = 7.5726(2) Å, b = 9.8742(3) Å, c = 28.1152(8) Å, β = 90.493(1)° |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov | C₁₆H₁₄ClN₃O₄S | Monoclinic | P2₁/c | a = 13.9664(6) Å, b = 6.4300(3) Å, c = 19.6155(9) Å, β = 107.227(1)° |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole researchgate.net | C₉H₈ClN₃O₂ | Monoclinic | P2₁/c | a = 7.4984(3) Å, b = 16.2805(7) Å, c = 8.3363(3) Å, β = 97.403(4)° |

| 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one iucr.orgresearchgate.net | C₉H₆ClN₃O₃ | Monoclinic | P2₁/m | a = 7.5966(2) Å, b = 17.5140(5) Å, c = 7.6713(2) Å, β = 90.871(1)° |

Crystallographic studies reveal that the indazole ring system in these derivatives is essentially planar. For N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the maximum deviation from the mean plane of the indazole system is a mere 0.007(2) Å. nih.goviucr.org Similarly, the indazole ring in 3-Chloro-1-ethyl-6-nitro-1H-indazole is nearly planar, with a root-mean-square deviation of 0.008 Å. iucr.orgresearchgate.net

The solid-state packing of 6-chloro-indazole derivatives is stabilized by a network of diverse intermolecular interactions. These non-covalent forces dictate the final crystal architecture.

Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds are commonly observed. In the crystal structure of 3-Chloro-1-ethyl-6-nitro-1H-indazole, C—H···O interactions link molecules into zigzag chains. iucr.orgresearchgate.net For N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, pairs of N—H⋯O and C—H⋯O hydrogen bonds create inversion dimers. nih.goviucr.org The crystal packing of 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one also features C—H···O and C—H···N hydrogen bonds that join molecular stacks. iucr.orgresearchgate.netiucr.org

π-Stacking Interactions: Aromatic stacking is a prominent feature in the crystal lattices of these compounds. In 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the crystal packing involves slipped π-stacking of the indazole units. researchgate.net The structure of 3-Chloro-1-ethyl-6-nitro-1H-indazole is consolidated by weak π–π stacking interactions with centroid–centroid separations between adjacent rings of 3.6809(10) Å and 3.7393(11) Å. iucr.orgresearchgate.net Offset π–π stacking is also a key interaction in the crystal of 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one. iucr.orgiucr.org

C-Cl...π Interactions: In addition to traditional hydrogen bonds and π-stacking, interactions involving the chlorine atom contribute to crystal stability. The crystal structure of 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one reveals C—Cl⋯π(ring) interactions between the chloro-substituted indazole and the six-membered ring of a neighboring molecule, helping to form molecular slabs. iucr.orgresearchgate.netiucr.org

The table below details the types of intermolecular interactions found in the crystal structures of various 6-chloro-indazole derivatives.

| Interaction Type | Description | Example Compound(s) |

|---|---|---|

| Hydrogen Bonding | C—H···O, C—H···N, and N—H···O bonds link molecules into chains or dimers. | 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one iucr.orgiucr.org, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov, 3-Chloro-1-ethyl-6-nitro-1H-indazole iucr.org |

| π-Stacking | Parallel stacking of indazole rings, often in a slipped or offset fashion, with centroid-centroid distances typically between 3.6 Å and 3.8 Å. | 3-Chloro-1-ethyl-6-nitro-1H-indazole iucr.orgresearchgate.net, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole researchgate.net |

| C-Cl...π Interactions | The chlorine atom interacts with the π-system of an adjacent aromatic ring, contributing to the overall packing arrangement. | 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one iucr.orgiucr.org |

Medicinal Chemistry and Biological Activity of 6 Chloro 1h Indazole Derivatives

Pharmacological Relevance of the Indazole Moiety in Drug Discovery

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered significant attention in medicinal chemistry. samipubco.com Its structural versatility and favorable pharmacokinetic properties have established it as a crucial pharmacophore in the development of new therapeutic agents. samipubco.compnrjournal.com

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. samipubco.com The indazole nucleus is recognized as such a scaffold. samipubco.comtaylorfrancis.com This is attributed to its ability to serve as a bioisostere of other important structures, like phenol, while often being less susceptible to metabolic degradation. taylorfrancis.com Its synthetic accessibility allows for the creation of diverse compound libraries, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity. samipubco.com

Several FDA-approved drugs incorporate the indazole moiety, highlighting its therapeutic success. These include Granisetron, a 5-HT3 antagonist used to prevent nausea and vomiting in cancer patients, and Axitinib, a tyrosine kinase inhibitor for the treatment of renal cell carcinoma. pnrjournal.com The proven success of these and other indazole-based drugs underscores the scaffold's importance in medicinal chemistry. pnrjournal.comnih.gov

Derivatives of indazole exhibit a wide array of biological activities, making them attractive for various therapeutic areas. nih.govtaylorandfrancis.com These activities include, but are not limited to:

Anticancer: Many indazole derivatives have demonstrated potent antitumor properties. nih.govnih.gov

Anti-inflammatory: Compounds such as Benzydamine showcase the anti-inflammatory potential of this scaffold. pnrjournal.commdpi.com

Antimicrobial: Research has shown the efficacy of indazole derivatives against various bacteria and fungi. nih.govontosight.ai

Antiviral: Notably, anti-HIV activity has been reported for certain indazole derivatives. nih.govnih.gov

Neurological Applications: Indazole-based compounds have been investigated for their potential in treating neurodegenerative disorders. taylorandfrancis.comnih.gov

The diverse biological profile of indazole derivatives is a testament to their ability to interact with a multitude of biological targets, including enzymes like topoisomerase II and various protein kinases. samipubco.comnih.gov

Indazole as a Privileged Scaffold for Therapeutic Development

Specific Biological Activities of 6-Chloro-1H-Indazole Derivatives

The introduction of a chlorine atom at the 6-position of the 1H-indazole ring can significantly influence the biological activity of the resulting derivatives. This substitution can alter the electronic properties and binding interactions of the molecule, leading to enhanced potency and selectivity for specific biological targets.

A significant area of research for this compound derivatives is in oncology. mdpi.com The presence of the chloro group can contribute to increased anticancer activity.

Recent studies have demonstrated the cytotoxic potential of various 1H-indazole derivatives against a panel of human cancer cell lines. In a study designing and synthesizing a series of 1H-indazole-3-amine derivatives, their inhibitory activities were evaluated against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines using the MTT assay. mdpi.com

One particular compound from this study, designated as 6o , which incorporates a modified 1H-indazole-3-amine structure, showed promising inhibitory effects against the K562 cell line with an IC₅₀ value of 5.15 µM. mdpi.com Notably, this compound also exhibited a degree of selectivity, with a higher IC₅₀ value of 33.2 µM against the normal human embryonic kidney cell line (HEK-293). mdpi.com Another derivative, 5k , a mercapto acetamide (B32628) derivative, displayed the most potent inhibitory effect against the Hep-G2 cell line with an IC₅₀ of 3.32 µM, although it also showed high toxicity to normal cells. mdpi.com

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 6o | HEK-293 (Normal Cell Line) | 33.2 |

| 5k | Hep-G2 (Hepatoma) | 3.32 |

The anticancer effects of indazole derivatives are often attributed to their ability to modulate key cellular pathways and signaling mechanisms involved in cancer cell proliferation, survival, and metastasis. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment, capable of interacting with the hinge region of protein kinases. mdpi.com This interaction is exemplified in the drug Linifanib, where the indazole core binds to the hinge region of tyrosine kinases. mdpi.com

While specific studies detailing the modulation of cellular pathways by this compound derivatives are emerging, the broader class of indazoles is known to target various components of signaling cascades. For example, some indazole derivatives have been shown to inhibit enzymes like EZH1 and EZH2, which are involved in epigenetic regulation and are often dysregulated in cancer. mdpi.com The indazole ring was found to be a critical component for this inhibitory activity. mdpi.com

Anticancer and Antitumor Potency

Enzyme Inhibition Profiles (e.g., Protein Kinase B/Akt, BRD4, PARP1/PARP2, ALK, VEGFR)

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes crucial to cell signaling and disease progression, particularly in oncology.

Protein Kinase B (Akt) A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones has been synthesized and assessed for their inhibitory action on Protein Kinase B (Akt). scielo.br These compounds demonstrated potent inhibitory activity against Akt1. acs.org Mechanistic studies suggest these derivatives may possess a dual inhibitory effect, impacting both the enzymatic activity and the phosphorylation of Akt1 in tumor cell lines. scielo.br

Bromodomain-containing protein 4 (BRD4) The 1H-indazol-4,7-dione scaffold has emerged as a novel and promising framework for developing inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. One derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (Compound 5i), exhibited highly potent activity, inhibiting the binding of bromodomain to acetylated histone peptides with a half-maximal inhibitory concentration (IC₅₀) of 60 nM. acs.org

Poly(ADP-ribose) Polymerase (PARP) The indazole nucleus is a key feature in the design of PARP inhibitors. A patent has described 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives as selective inhibitors of PARP-1 over PARP-2. google.com These compounds are noted for their potential utility in treating cancers and inflammatory diseases. google.com While not all exemplified compounds contain the 6-chloro substitution, the core scaffold is central to achieving selective PARP-1 inhibition. google.com

Anaplastic Lymphoma Kinase (ALK) The indazole scaffold is integral to the development of potent ALK inhibitors. Entrectinib, a derivative based on a 3-aminoindazole structure, demonstrates high potency against ALK with an IC₅₀ value of 12 nM. nih.gov Further research into overcoming drug resistance has led to the design of novel pyrazolopyridine derivatives based on the 3-amino-5-substituted indazole template. tandfonline.com One such compound, 10g, showed exceptional enzymatic activity with an IC₅₀ of less than 0.5 nM against the clinically relevant ALK-L1196M mutant. tandfonline.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Indazole-based compounds have been developed as potent inhibitors of VEGFR-2, a key target in angiogenesis. Indazole–pyrimidine derivatives featuring a sulfonamide group have shown enhanced activity, with one compound (13i) recording an IC₅₀ of 34.5 nM, comparable to the drug pazopanib. nih.gov Another series of indazole derivatives yielded a compound with a potent VEGFR-2 inhibitory IC₅₀ value of 24.5 nM. mdpi.com Furthermore, a quinazoline-based indazole derivative (Compound 3e) was identified as having significant inhibitory activity against both VEGFR-2 and c-Met, with IC₅₀ values of 83 nM and 48 nM, respectively. researchgate.net

| Derivative Class/Compound | Target Enzyme | Key Findings | IC₅₀ Value | Source |

|---|---|---|---|---|

| 5-Arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent dual inhibition of activity and phosphorylation. | Not specified | scielo.br |

| 6-Chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i) | BRD4 | Highly potent inhibition of bromodomain binding. | 60 nM | acs.org |

| 3-Oxo-2,3-dihydro-1H-indazole-4-carboxamides | PARP-1 | Selective inhibition over PARP-2. | Not specified | google.com |

| Entrectinib (3-aminoindazole derivative) | ALK | High potency against anaplastic lymphoma kinase. | 12 nM | nih.gov |

| Indazole-pyrimidine sulfonamide derivative (13i) | VEGFR-2 | Activity comparable to pazopanib. | 34.5 nM | nih.gov |

| Quinazoline-indazole derivative (3e) | VEGFR-2 | Potent dual inhibition with c-Met. | 83 nM | researchgate.net |

Antimicrobial Activities

The this compound core has been incorporated into various molecular structures to explore its potential as an antimicrobial agent against a range of pathogens. nih.govresearchgate.net

Several studies have confirmed the antibacterial properties of indazole derivatives. nih.gov A series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized and showed acceptable in vitro antibacterial activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. scielo.brscielo.br In another study, certain substituted indazole derivatives demonstrated significant inhibition of bacterial growth with a Minimum Inhibitory Concentration (MIC) value of 50 μg/mL. researchgate.net More specifically, a series of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols was evaluated, and compound 26 (4,5-Dihydro-2,6-diphenyl-4-p-tolyl-2H-indazol-3-ol) showed notable activity against S. aureus with an MIC of 6.25 μg/mL. tandfonline.com

The antifungal potential of this compound derivatives has also been a subject of investigation. nih.gov A series of synthesized 1H-indazole derivatives showed good to excellent antifungal activity against Aspergillus niger when compared to the standard drug carbendazim. tandfonline.com In a separate study, newly synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole were screened for antifungal activity against fungi like Aspergillus flavus and Candida albicans, showing positive results. scielo.brscielo.br Research into other indazole derivatives found that compounds 6d , 6f , and 7c exhibited notable antifungal activity against C. albicans and Rhizopus oryzae. researchgate.net

Derivatives of the indazole scaffold have shown significant promise as antitubercular agents. scielo.br A series of new indazole-based aroylhydrazones were evaluated against Mycobacterium tuberculosis H37Rv. researchgate.net The most active compounds, 3a and 3e , demonstrated excellent antimycobacterial activity with MIC values of 0.4412 μM and 0.3969 μM, respectively. researchgate.net Another study focusing on Isoniazid-N-heterocyclic hydrazones found that indazole derivatives were 1.5 to 3 times more effective than isoniazid, with MICs against M. tuberculosis H37Rv in the range of 0.11–0.23 μM. mdpi.com These findings highlight the potential of the indazole scaffold in developing new treatments for tuberculosis. mdpi.com

| Derivative Class/Compound | Activity Type | Organism(s) | MIC Value | Source |

|---|---|---|---|---|

| 4,5-Dihydro-2,6-diphenyl-4-p-tolyl-2H-indazol-3-ol (26) | Antibacterial | Staphylococcus aureus | 6.25 µg/mL | tandfonline.com |

| Substituted Indazoles (I5, I9, I13) | Antibacterial | Various bacteria | 50 µg/mL | researchgate.net |

| Aroylhydrazone derivative (3a) | Antitubercular | Mycobacterium tuberculosis H37Rv | 0.4412 µM | researchgate.net |

| Aroylhydrazone derivative (3e) | Antitubercular | Mycobacterium tuberculosis H37Rv | 0.3969 µM | researchgate.net |

| Isoniazid-indazole hydrazones | Antitubercular | Mycobacterium tuberculosis H37Rv | 0.11–0.23 µM | mdpi.com |

| Indazole derivatives (6d, 6f, 7c) | Antifungal | C. albicans, R. oryzae | Not specified | researchgate.net |

Antifungal Efficacy

Anti-inflammatory Efficacy

The anti-inflammatory properties of indazole derivatives are well-documented, with many compounds designed to target key enzymes in the inflammatory cascade. researchgate.net Computational studies have evaluated 1H-indazole analogs as potent anti-inflammatory agents by docking them with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These studies showed that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited significant binding affinities. researchgate.net Research on 4-bromo-6-chloro-1H-indazole has indicated that its mechanism of action includes the inhibition of COX-2. scbt.com Additionally, a new series of 2-azetidinone derivatives based on a 6-nitro-1H-indazole structure was synthesized and showed acceptable results in in vivo anti-inflammatory screenings. scielo.br

Antiparasitic Activity (e.g., Antileishmanial)

A significant area of research for indazole derivatives has been in the field of antiparasitic agents, particularly for treating leishmaniasis. A series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.govtandfonline.com The inhibitory potency was found to be species-dependent. nih.govtandfonline.com While most compounds showed little to no activity against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. nih.govtandfonline.com Molecular docking studies suggest that these compounds act by inhibiting trypanothione (B104310) reductase (TryR), a crucial enzyme for the parasite's survival. nih.govmdpi.comtandfonline.com The interactions between the indazole derivatives and the active site residues of TryR correlate with their observed antileishmanial activities. mdpi.com

| Compound | Target Species | Activity Level | Proposed Target Enzyme | Source |

|---|---|---|---|---|

| Derivative 4 | Leishmania infantum | Strong to moderate | Trypanothione Reductase (TryR) | nih.govtandfonline.com |

| Derivative 5 | Leishmania infantum | Strong to moderate | Trypanothione Reductase (TryR) | nih.govtandfonline.com |

| Derivative 7 | Leishmania infantum | Strong to moderate | Not specified | nih.govtandfonline.com |

| Derivative 10 | Leishmania infantum | Strong to moderate | Not specified | nih.govtandfonline.com |

| Derivative 11 | Leishmania infantum | Strong to moderate | Trypanothione Reductase (TryR) | nih.govtandfonline.com |

| Derivative 13 | Leishmania major, L. infantum | Promising inhibitor (L. major), Strong to moderate (L. infantum) | Trypanothione Reductase (TryR) | nih.govtandfonline.comtandfonline.com |

Anti-diabetic Potential (e.g., α-Amylase and α-Glucosidase Inhibition)

Derivatives of this compound have demonstrated significant potential as anti-diabetic agents, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. The inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia.

A series of chloro-1H-indazole-based fused triazolo-thiadiazole analogs were synthesized and evaluated for their anti-diabetic effects. researchgate.net Several of these compounds exhibited superior inhibitory activity against both α-amylase and α-glucosidase when compared to the standard drug, acarbose. researchgate.net Notably, an analog featuring a para-fluoro substitution was identified as the most potent inhibitor, with IC50 values of 1.17 ± 1.32 µM for α-amylase and 1.73 ± 0.19 µM for α-glucosidase. researchgate.net In another study, different substituted derivatives showed moderate to good potential, with IC50 values ranging from 1.50 ± 0.05 to 29.60 ± 0.40 μM for α-amylase and 2.40 ± 0.10 to 31.50 ± 0.50 μM for α-glucosidase. researchgate.net

Furthermore, research on bis(indol-3-yl)methanes revealed that the introduction of a chlorine atom on the indole (B1671886) ring could enhance α-glucosidase inhibition. nih.gov A derivative with a 6-chloro substitution, 2,2-bis(6-chloro-1H-indol-3-yl)acetonitrile, was the most active in its series, with an IC50 value of 9.00 ± 0.97 µM, which was 29 times more potent than acarbose. nih.gov This highlights the significance of the position of the chloro group for biological activity. nih.gov

The development of indazole- and indole-acid-based direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK) has also been pursued for the treatment of diabetic nephropathy. acs.orgacs.org Optimization of an initial indazole acid lead compound, which included the incorporation of a chloro group at the C6 position, led to a tenfold increase in potency. acs.org This line of research culminated in the identification of PF-06409577, an indole acid derivative that advanced to human trials. acs.orgacs.org

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected this compound Derivatives

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| para-fluoro substituted triazolo-thiadiazole analog | α-Amylase | 1.17 ± 1.32 | researchgate.net |

| para-fluoro substituted triazolo-thiadiazole analog | α-Glucosidase | 1.73 ± 0.19 | researchgate.net |

| 2,2-bis(6-chloro-1H-indol-3-yl)acetonitrile | α-Glucosidase | 9.00 ± 0.97 | nih.gov |

| Acarbose (standard) | α-Amylase | 3.74 ± 0.33 | researchgate.net |

| Acarbose (standard) | α-Glucosidase | 4.65 ± 1.98 | researchgate.net |

Neurodegenerative Disease Research Applications

The this compound scaffold is a key structural motif in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. chemimpex.comtaylorandfrancis.comresearchgate.netresearchgate.net Indazole derivatives have been investigated for their ability to inhibit enzymes implicated in the pathology of Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1). tandfonline.com

A new family of 5-substituted indazole derivatives were found to act as simultaneous inhibitors of AChE, BuChE, and BACE1. tandfonline.com Certain N-1 dichlorobenzyl derivatives demonstrated submicromolar inhibitory activity against BuChE. tandfonline.com In addition to enzyme inhibition, some of these indazole derivatives exhibited anti-inflammatory and neuroprotective effects against amyloid-beta-induced cell death in human neuroblastoma cells, along with antioxidant properties. tandfonline.com

The versatility of the indazole scaffold is further demonstrated by its use in creating thiazoloindazole-based derivatives as potent AChE inhibitors. nih.gov Molecular docking studies guided the design of these compounds, with some derivatives exhibiting IC50 values of less than 1.0 μM. nih.gov The development of multi-target drugs from the indazole framework is a promising strategy for addressing the complex nature of neurodegenerative disorders. researchgate.nettandfonline.com

Anti-HIV Activity

The this compound core has been identified as a critical component in the synthesis of advanced anti-HIV therapeutics. researchgate.net Specifically, 7-bromo-4-chloro-1H-indazol-3-amine, a derivative of this compound, is a key intermediate in the production of Lenacapavir. sciencefeatured.comresearchgate.netchemrxiv.org Lenacapavir is a potent, long-acting HIV capsid inhibitor, representing a novel class of antiretroviral drugs. sciencefeatured.comresearchgate.net

The development of a cost-effective and scalable synthetic route for 7-bromo-4-chloro-1H-indazol-3-amine has been a significant advancement in making Lenacapavir more accessible. sciencefeatured.com This improved synthesis starts from the inexpensive commodity chemical 2,6-dichlorobenzonitrile (B3417380) and involves a two-step process of selective bromination followed by the formation of the 3-aminoindazole ring using hydrazine (B178648). sciencefeatured.comchemrxiv.org This method avoids the use of expensive reagents and hazardous by-products associated with previous synthetic routes. sciencefeatured.com The availability of this key indazole intermediate is crucial for the manufacturing of this innovative HIV treatment. sciencefeatured.com

Structure-Activity Relationship (SAR) Studies

Influence of Chloro-Substitution on Biological Activity

The presence and position of a chloro-substituent on the indazole ring significantly influence the biological activity of its derivatives. Halogenation at positions 3 and 6 has been correlated with antitumor and antimicrobial activities. The incorporation of a chloro group at the C6 position of the indazole core has been shown to enhance potency in various contexts. For instance, in the development of AMPK activators for diabetic nephropathy, adding a chloro group at C6 resulted in a tenfold increase in potency. acs.org

In the context of α-glucosidase inhibition, a 6-chloro substituted bis(indol-3-yl)methane derivative was found to be the most active in its series. nih.gov Its positional isomer with a 5-chloro group showed similar activity, while derivatives with 4-chloro or 7-chloro substitutions were less active, indicating the critical role of the chlorine atom's position. nih.gov Similarly, for α-amylase inhibition, a chloro group at the 6-position of an indole ring resulted in better inhibitory activity compared to other positions. nih.gov

Furthermore, in a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substitutedphenyl)-2-azetidinones, compounds with chloro or bromo substitutions showed higher antimicrobial and antitubercular activity than other tested compounds, though less than those with nitro groups. scielo.br This underscores that while the chloro group is a key contributor to biological activity, its effect is also modulated by other substituents on the molecule.

Systematic Variation of Substituents for Activity Optimization

Systematic variation of substituents on the this compound scaffold is a fundamental strategy for optimizing biological activity. longdom.org Structure-activity relationship (SAR) studies have revealed that the nature, size, and electronic properties (electron-donating or electron-withdrawing) of substituents significantly impact the therapeutic potential of these compounds. researchgate.net

For instance, in a series of anti-diabetic triazolo-thiadiazole derivatives, substitutions on the phenyl ring attached to the thiadiazole skeleton, such as para-CF3, ortho-OH, and para-F, as well as meta-Cl, -NO2, and para-chloro substitutions, had a significant effect on the inhibitory potential against α-amylase and α-glucosidase. researchgate.net The para-fluoro substituted analog was the most potent inhibitor. researchgate.net

In the realm of anticancer agents, SAR analysis of N-(6-indazolyl) benzenesulfonamide (B165840) derivatives showed that compounds with m-methoxy, p-methoxy, and p-bromo aniline (B41778) substitutions displayed superior anticancer activity, while butyl or ethyl groups and some chloro-substituted compounds had a negative impact. longdom.org The position of substituents is also crucial; for example, nitro and ethoxy substitutions notably enhanced anticancer potency. longdom.org

Table 2: Impact of Substituent Variation on Biological Activity

| Compound Series | Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| Triazolo-thiadiazole derivatives | α-Amylase/α-Glucosidase Inhibition | para-F, para-CF3, ortho-OH, meta-Cl, meta-NO2 | - | researchgate.net |

| N-(6-indazolyl) benzenesulfonamides | Anticancer | m-methoxy, p-methoxy, p-bromo aniline | Butyl, ethyl groups | longdom.org |

| 3,6-dichloro-1H-indazole derivatives | IDO1 Inhibition | Specific derivative showed IC50 of 5.3 μM | - | |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 Inhibition | N-(3-(4-methylpiperazin-1-yl)phenyl) at position 4 | - | mdpi.com |

Design Principles for Potent this compound-Based Bioactive Compounds

The design of potent bioactive compounds based on the this compound scaffold is guided by several key principles derived from extensive structure-activity relationship (SAR) studies. These principles help in the strategic selection and placement of functional groups to enhance therapeutic efficacy and selectivity.

A primary design consideration is the strategic use of halogen substitutions. The chloro group at the 6-position often serves as a foundational element for enhancing biological activity. Further halogenation, such as an additional chloro or bromo group at other positions, can improve lipophilicity and binding to hydrophobic pockets in target enzymes.

The electronic nature of the substituents is another critical factor. The introduction of electron-withdrawing groups, such as nitro (NO2) or trifluoromethyl (CF3), can significantly influence the biological activity. scielo.brlongdom.org For example, a CF3 group on a phenyl ring attached to a this compound derivative was found to be a potent dual inhibitor of α-glucosidase and urease. researchgate.net Conversely, electron-donating groups can also be beneficial, as seen with methoxy (B1213986) substitutions enhancing anticancer activity in some series. longdom.org

The position of the substituents on the indazole ring and any appended aromatic rings is paramount. SAR studies have repeatedly shown that the specific location of a functional group can dramatically alter potency and selectivity. nih.govlongdom.org For instance, a nitro group at the ortho position of an attached ring enhanced anticancer activity, whereas moving it to the para position led to a decline. longdom.org

Computational and Theoretical Investigations of 6 Chloro 1h Indazole

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trresearchgate.net It is employed to predict a wide array of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For 6-Chloro-1H-indazole, DFT calculations can elucidate the effects of the chlorine substituent on the indazole ring system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comderpharmachemica.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it implies that the molecule can be easily excited. researchgate.net Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.com For this compound, the electron-withdrawing chlorine atom is expected to influence the energy levels of these frontier orbitals compared to the parent indazole molecule. DFT calculations can precisely quantify these energies and the resulting gap, providing insight into the molecule's electronic behavior and charge transfer interactions. irjweb.com

From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated based on conceptual DFT. These parameters provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. dergipark.org.tr Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S or σ): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. dergipark.org.tr

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = χ² / (2η). dergipark.org.tr

Nucleophilicity Index (ε): A measure of a molecule's ability to act as a nucleophile. dergipark.org.tr

| Parameter | Definition/Formula | Value for 4-Chloro-1H-indazole (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.577 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.352 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.225 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.577 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.352 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.964 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.612 |

| Chemical Softness (σ) | σ = 1 / η | 0.383 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.011 |

Note: The data in this table is for the isomer 4-Chloro-1H-indazole and serves as an example of the parameters derived from DFT calculations. dergipark.org.tr

The indazole ring system possesses both acidic and basic properties. The N-H proton on the pyrazole (B372694) ring can be donated, making it a weak acid, while the sp²-hybridized nitrogen atom can accept a proton, making it a weak base. researchgate.net Theoretical calculations can predict the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. nist.gov

For the parent 1H-indazole, the 1H tautomer is known to be more stable than the 2H tautomer. researchgate.net The presence of the electron-withdrawing chlorine atom at the 6-position of the benzene (B151609) ring in this compound is expected to influence its acid-base properties. This substituent effect would likely increase the acidity of the N-H proton (lowering its pKa) and decrease the basicity of the pyridinic nitrogen compared to unsubstituted 1H-indazole. DFT studies are instrumental in quantifying these effects by calculating the energies of the neutral, protonated, and deprotonated species. researchgate.netrsc.org

Prediction of Global Reactivity Parameters (e.g., Chemical Hardness, Softness, Electronegativity, Electrophilicity Index, Nucleophilicity Index)

Molecular Modeling and Simulation Techniques

Beyond static electronic properties, molecular modeling techniques are used to simulate the dynamic behavior of this compound, particularly its interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. For compounds containing the 6-chloro-indazole scaffold, docking studies have been used to investigate their binding modes within the active sites of enzymes like kinases and trypanothione (B104310) reductase. nih.govsmolecule.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for its biological activity. tandfonline.com

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of molecular systems. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. nih.gov For indazole derivatives, MD simulations have been performed to assess the structural stability of docked complexes in a simulated biological environment. tandfonline.comtaylorandfrancis.com These simulations can confirm whether a ligand remains stably bound within the target's active site, analyze the flexibility of both the ligand and the protein, and calculate binding free energies, which provide a more rigorous estimate of binding affinity. nih.govresearchgate.net

Molecular Docking for Ligand-Target Interactions

Computational Studies on Tautomerism and Isomerism

The indazole scaffold is characterized by the presence of two tautomeric forms, the 1H- and 2H-indazoles, which differ in the position of the hydrogen atom on the pyrazole ring. beilstein-journals.org The equilibrium between these tautomers is a critical aspect of indazole chemistry, influencing their synthesis, reactivity, and biological activity. researchgate.net Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the intricacies of this tautomerism.

Computational studies consistently show that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.netresearchgate.netwuxibiology.com This preference is often attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the quinonoid structure of the 2H-tautomer. researchgate.net The energy difference between these two forms has been calculated using various theoretical methods, with values typically ranging from 2 to 8 kcal/mol. For instance, MP2 calculations have estimated the gas-phase energy difference to be around 3.6 kcal/mol, while B3LYP calculations suggest a difference of 5.3 kcal/mol in favor of the 1H-tautomer. researchgate.net Another study calculated that the 1-H indazole is more stable than the 2-H indazole tautomer by 4.46 kcal/mol. wuxibiology.com

The relative stability of these tautomers can be influenced by the solvent environment. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer is generally favored due to better solvation. Conversely, in less polar solvents such as chloroform, the 2H-tautomer can be stabilized by the formation of strong intramolecular hydrogen bonds, particularly when a suitable hydrogen bond acceptor is present on a substituent.

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

| Computational Method | Energy Difference (kcal/mol) in favor of 1H-tautomer | Reference |

|---|---|---|

| MP2 | 3.6 | researchgate.net |

| B3LYP | 5.3 | researchgate.net |

| Not Specified | 4.46 | wuxibiology.com |

| Not Specified | 2-8 | |

| B3LYP/6-311++G(d,p) | ~4.8 (20 kJ·mol⁻¹) | acs.org |

The nature and position of substituents on the indazole ring can significantly impact the tautomeric equilibrium. While many substituted indazoles still favor the 1H-tautomer, certain substituents can shift this preference. researchgate.netwuxibiology.com For this compound, the electron-withdrawing nature of the chlorine atom at the 6-position influences the electron density distribution within the indazole ring. This inductive effect can potentially stabilize one tautomer over the other.

Thermodynamic Stability of 1H- and 2H-Indazole Tautomers

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico methods are increasingly used in drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds, as well as their potential biological targets. nih.govresearchgate.netresearchgate.net For indazole derivatives, these computational tools provide valuable insights into their drug-likeness and potential therapeutic applications. nih.gov

For this compound, in silico predictions can help to assess its potential as a drug candidate. While specific, comprehensive ADMET profiling for this compound is not detailed in the search results, general predictions for related indazole compounds suggest that the indazole scaffold can possess favorable pharmacokinetic properties. nih.gov For instance, studies on other indazole derivatives have shown good predicted solubility and absorption profiles, often adhering to Lipinski's rule of five and Veber's rule. nih.gov

The predicted LogP value for a related compound, 7-chloro-6-fluoro-1H-indazole, ranges from 2.1 to 2.5, indicating moderate lipophilicity that may be suitable for crossing the blood-brain barrier. vulcanchem.com The predicted XlogP for this compound itself is 2.9. uni.lu

In terms of pharmacodynamics, in silico screening of chemical libraries has successfully identified indazole-based compounds with potent biological activities. plos.org For example, an indazole-hydrazide derivative was identified as a tubulin-destabilizing agent with anticancer properties through in silico screening. plos.org Such studies highlight the potential of the indazole scaffold, and by extension this compound, to interact with various biological targets. Molecular docking studies on various indazole derivatives have shown their potential to bind to targets such as protein kinases, which are implicated in cancer. nih.govacs.org

Table 2: Predicted Physicochemical Properties of this compound and a Related Analog

| Compound | Property | Predicted Value | Reference |

|---|---|---|---|

| This compound | XlogP | 2.9 | uni.lu |

| 7-Chloro-6-fluoro-1H-indazole | LogP | 2.1–2.5 | vulcanchem.com |

| 7-Chloro-6-fluoro-1H-indazole | Aqueous Solubility (pH 7.4) | <10 µM | vulcanchem.com |

Applications in Chemical and Material Science Beyond Medicinal Chemistry

Role as a Versatile Synthetic Building Block